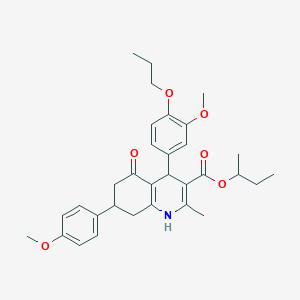![molecular formula C17H30N2O B5076803 N-[1-(1-adamantyl)ethyl]-N'-butylurea](/img/structure/B5076803.png)
N-[1-(1-adamantyl)ethyl]-N'-butylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(1-adamantyl)ethyl]-N’-butylurea is a chemical compound that contains an adamantyl group. The adamantyl group is a bulky, three-dimensional structure that is derived from adamantane . Adamantane itself is a compound that consists of three fused cyclohexane rings arranged in the “armchair” configuration . This gives the adamantyl group unique properties, such as high stability and rigidity .
Synthesis Analysis
The synthesis of adamantyl-based compounds often involves reactions with isocyanates in the presence of triethylamine . Another method involves the amination of 4-nitrosophenol and 1-nitroso-2-naphthol with sterically hindered amines . The synthesis of N-aryl-substituted adamantanes was performed by amination of nitrosophenols with sterically hindered amines .Molecular Structure Analysis
The molecular structure of N-[1-(1-adamantyl)ethyl]-N’-butylurea is characterized by the presence of an adamantyl group. The spatial arrangement of carbon atoms in the adamantyl group is the same as in the diamond crystal, which gives it high stability . The 1H and 13C NMR chemical shifts of adamantane are respectively 1.873 and 1.756 ppm and are 28.46 and 37.85 ppm .Chemical Reactions Analysis
Adamantyl-based compounds are known for their high reactivity, which allows them to be used as starting materials for the synthesis of various functional adamantane derivatives . The reactions of adamantyl-based compounds are often carried out in sulfuric acid media .Safety and Hazards
Orientations Futures
Adamantyl-based compounds have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . Therefore, the development of novel methods for the synthesis of N-[1-(1-adamantyl)ethyl]-N’-butylurea and its derivatives, as well as the investigation of their properties and potential applications, could be a promising direction for future research .
Propriétés
IUPAC Name |
1-[1-(1-adamantyl)ethyl]-3-butylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O/c1-3-4-5-18-16(20)19-12(2)17-9-13-6-14(10-17)8-15(7-13)11-17/h12-15H,3-11H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIQBZSYIWWBCEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NC(C)C12CC3CC(C1)CC(C3)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(4-Acetylphenyl)-3-[4-(2-chlorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B5076721.png)
![3-({[(3,4-dimethylphenyl)amino]carbonyl}amino)-3-oxopropyl diethyldithiocarbamate](/img/structure/B5076736.png)
![N-(2-methylphenyl)-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5076741.png)

![2-[4-(4-Methoxybenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine](/img/structure/B5076761.png)

![Methyl 3-[(5-chloropyridin-2-yl)carbamoyl]-5-nitrobenzoate](/img/structure/B5076771.png)
![N~1~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)glycinamide](/img/structure/B5076772.png)
![3-[(4-{[(4-Methylphenyl)sulfonyl]amino}phenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5076775.png)
![1-{[1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-phenyl-4-piperidinol](/img/structure/B5076790.png)

![3-[(2-Phenylethyl)amino]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B5076797.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(4-fluorobenzoyl)piperidine-4-carboxamide](/img/structure/B5076798.png)
![3,3'-methylenebis[6-({3-[(2,2-dimethylpropanoyl)amino]benzoyl}amino)benzoic acid]](/img/structure/B5076807.png)
